1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ST 812 is a high-performance ultrafast recovery diode designed by STMicroelectronics. This diode is known for its low leakage current, high reverse voltage capability, and high junction temperature. It is widely used in industrial power supplies, motor control, and other mission-critical systems that require rectification and freewheeling .
Preparation Methods
The preparation of ST 812 involves several steps, including the synthesis of the semiconductor material, doping to create p-n junctions, and packaging. The semiconductor material, typically silicon, is purified and then doped with specific impurities to create the desired electrical properties. The doped silicon is then processed to form the diode structure, which is encapsulated in a package that provides electrical insulation and mechanical protection .
Chemical Reactions Analysis
ST 812, being a semiconductor diode, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on the movement of charge carriers (electrons and holes) within the semiconductor material. The key reactions involve the recombination of electrons and holes at the p-n junction, which allows the diode to conduct current in one direction while blocking it in the opposite direction .
Scientific Research Applications
ST 812 is used in various scientific research applications, particularly in the fields of electronics and electrical engineering. It is employed in the development of high-efficiency power supplies, motor drives, and other electronic systems that require reliable and efficient rectification. Additionally, its low leakage current and high-temperature stability make it suitable for use in harsh environments and high-reliability applications .
Mechanism of Action
The mechanism of action of ST 812 involves the movement of charge carriers across the p-n junction. When a forward voltage is applied, electrons from the n-type region and holes from the p-type region move towards the junction, recombine, and allow current to flow. In reverse bias, the diode blocks current flow by widening the depletion region at the junction, preventing the movement of charge carriers .
Comparison with Similar Compounds
ST 812 can be compared with other ultrafast recovery diodes, such as the STTH8R06 and STTH8S06. While all these diodes are designed for high-speed switching and low leakage current, ST 812 stands out due to its higher reverse voltage capability and higher junction temperature. This makes it more suitable for applications that require higher voltage handling and operation in high-temperature environments .
Similar Compounds::- STTH8R06
- STTH8S06
Biological Activity
1,2,4-Triazin-3(2H)-acetamide, 5,6-bis(4-(dimethylamino)phenyl)-3-oxo- is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C27H27N5O4
- Molecular Weight : 485.54 g/mol
- CAS Number : 3062306
- Density : Approximately 1.25 g/cm³
1,2,4-Triazines and their derivatives are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The mechanism often involves the inhibition of specific enzymes or interference with cellular processes.
Anticancer Activity
Recent studies have shown that compounds related to 1,2,4-triazines exhibit significant anticancer activity. For instance, a study highlighted the synthesis of various triazine derivatives that demonstrated cytotoxic effects against several cancer cell lines. Notably:
- Compound Efficacy : Some derivatives showed IC50 values ranging between 0.20 μM to 48.0 μM against different cancer cell lines including MCF7 and HeLa cells .
Biological Activity Data Table
Case Study 1: Anticancer Effects
In a study investigating the anticancer properties of triazine derivatives, several compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that certain derivatives exhibited potent cytotoxicity against a panel of human cancer cell lines.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of triazine compounds against various bacterial strains including Escherichia coli and Staphylococcus aureus. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents due to their effectiveness in inhibiting bacterial growth .
Properties
CAS No. |
84423-91-6 |
---|---|
Molecular Formula |
C21H24N6O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[5,6-bis[4-(dimethylamino)phenyl]-3-oxo-1,2,4-triazin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N6O2/c1-25(2)16-9-5-14(6-10-16)19-20(15-7-11-17(12-8-15)26(3)4)24-27(13-18(22)28)21(29)23-19/h5-12H,13H2,1-4H3,(H2,22,28) |
InChI Key |
YUMPMAXMLOBNSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.